
2-(Pyrrolidin-2-yl)-1h-pyrrole
Descripción general
Descripción
2-(Pyrrolidin-2-yl)-1H-pyrrole (2-PP) is a heterocyclic organic compound that has been studied for its potential applications in scientific research. It is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a colorless solid with a molecular weight of 135.18 g/mol. 2-PP has been studied for its potential applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Pyrrole Derivatives : A novel approach for synthesizing 3-(N-heteryl)pyrrole derivatives, including 1-(1H-pyrrol-3-yl)pyridinium salts, is demonstrated, leading to various pyrrolidine-based compounds with potential applications in organic synthesis (Khlebnikov et al., 2012).
- Organocatalytic Applications : The compound 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol is identified as an effective organocatalyst for asymmetric Michael addition reactions, highlighting its utility in catalysis and chemical synthesis (Cui Yan-fang, 2008).
- Synthesis of Tetrahydropyrrolopyrrolones : A mild, silica gel-promoted synthesis of tetrapyridyl tetrahydropyrrolopyrrolones is reported, showcasing the compound's potential as a selective probe for metal ions and demonstrating its dual-state emission characteristics (Gao et al., 2022).
Chemical Reactions and Interactions
- Proton Transfer Mechanisms : Investigation into 2-(1H-pyrazol-5-yl)pyridines reveals three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, indicating the compound's versatility in photochemical studies (Vetokhina et al., 2012).
- Hydrogen Bonding Studies : Research on (1H-pyrrol-2-yl)pyridines shows the formation of hydrogen-bonded arrangements, contributing to an understanding of molecular interactions in chemical systems (Noland et al., 2003).
Polymer Chemistry and Materials Science
- Polymer Synthesis : Studies on N-substituted poly(bis-pyrrole) films highlight their exciting electrochromic and ion receptor properties, demonstrating potential applications in materials science and sensing technologies (Mert et al., 2013).
Catalysis and Ligand Chemistry
- Metal Complexes and Catalysis : NNN-Tridentate Pyrrolyl Rare-Earth Metal Complexes have been synthesized, showing promise in specific selective living polymerization processes (Wang et al., 2012).
- Organocatalytic Microreactors : The development of 5-(pyrrolidin-2-yl)tetrazole functionalized silica for continuous-flow aldol reactions in microreactors suggests applications in green chemistry and process optimization (Bortolini et al., 2012).
Analytical and Structural Chemistry
- NMR Spectroscopy : Complete 1H and 13C NMR assignment for a derivative of a new chiral organocatalyst based on pyrrolidin-2-yl demonstrates its use in analytical chemistry for investigating catalyzing mechanisms (Cui Yan-fang, 2008).
Direcciones Futuras
The future directions for “2-(Pyrrolidin-2-yl)-1h-pyrrole” and related compounds involve the design of new pyrrolidine compounds with different biological profiles . Some novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands have been synthesized and evaluated for their anti-fibrosis activity .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
2-(Pyrrolidin-2-yl)-1h-pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 can inhibit the enzyme’s activity, thereby influencing glucose levels in the body. Additionally, this compound may interact with other proteins and enzymes, affecting various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, it can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, the binding of this compound to DPP-4 results in the inhibition of the enzyme’s activity, which in turn affects glucose metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular behavior and function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, this compound can cause toxic or adverse effects, including organ damage and altered cellular function. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidation and reduction reactions, leading to the formation of metabolites that are excreted through urine . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments, where it exerts its effects. The distribution of this compound within tissues can also impact its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles or compartments within the cell, where it interacts with target biomolecules . For example, this compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors. Additionally, post-translational modifications and targeting signals can affect the subcellular localization of this compound, thereby modulating its activity.
Propiedades
IUPAC Name |
2-pyrrolidin-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,8-10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIFIQOPWFJFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293113 | |
| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5666-13-7 | |
| Record name | 2-(2-Pyrrolidinyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



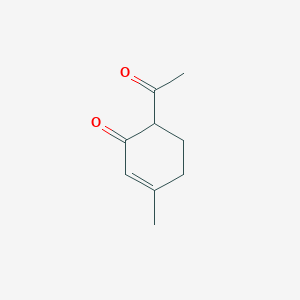
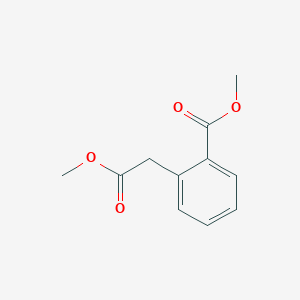
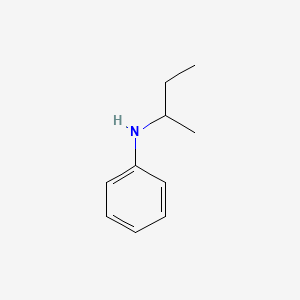
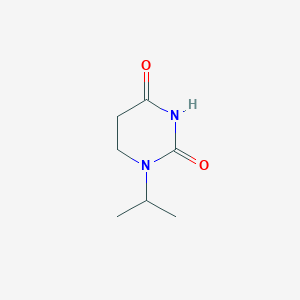

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)
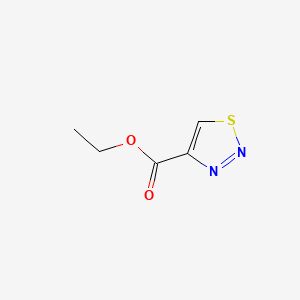
![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)




